molecular formula C13H8Cl2N2O3 B5715768 2,3-dichloro-N-(3-nitrophenyl)benzamide CAS No. 6389-20-4

2,3-dichloro-N-(3-nitrophenyl)benzamide

Cat. No.: B5715768
CAS No.: 6389-20-4
M. Wt: 311.12 g/mol
InChI Key: LQZVTONGWUIWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-(3-nitrophenyl)benzamide is a benzamide derivative characterized by a benzoyl backbone substituted with two chlorine atoms at the 2- and 3-positions and a 3-nitrophenyl group attached to the amide nitrogen. The presence of electron-withdrawing substituents (chloro and nitro groups) likely influences its electronic properties, solubility, and reactivity, making it a candidate for applications in drug design or polymer synthesis.

Properties

IUPAC Name

2,3-dichloro-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-11-6-2-5-10(12(11)15)13(18)16-8-3-1-4-9(7-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZVTONGWUIWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50980803
Record name 2,3-Dichloro-N-(3-nitrophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6389-20-4
Record name 2,3-Dichloro-N-(3-nitrophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (CAS 16739-20-1): Features a 3-chloro-2-hydroxybenzamide core with a 2-chloro-4-nitrophenyl group. This compound shares nitro and chloro substituents but differs in hydroxylation and substitution patterns, impacting hydrogen bonding and acidity (predicted pKa: 6.42) .
  • N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide derivatives : These compounds, such as 41 and 43 , incorporate a 1,2,5-oxadiazol ring linked to a 3-nitrophenyl group. While lacking chloro substituents, their nitro groups enhance electrophilicity, similar to the target compound .
  • 2-Chloro-N-(2,6-dichlorophenyl)benzamide : Shares a benzamide backbone with chloro substituents but lacks nitro groups. The trans conformation of its amide group is consistent across chlorinated benzamides .

Table 1: Physical Properties of Selected Analogues

Compound Molecular Formula Density (g/cm³) Boiling Point (°C) Melting Point (°C)
2,3-Dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide C₂₁H₁₄Cl₂N₂O₂ 1.399 487.7 N/A
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide C₁₃H₈Cl₂N₂O₄ 1.615 406.5 Not reported
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (41) C₁₅H₁₀N₄O₃ Not reported Not reported 179
Key Structural and Functional Differences
  • Chlorination vs. Nitration : Chloro substituents enhance lipophilicity and metabolic stability, while nitro groups increase electrophilicity and reactivity in cross-coupling reactions.
  • Amide Conformation : All analogues exhibit trans amide conformations, stabilizing intramolecular hydrogen bonds .
  • Solubility : Hydroxyl or carboxy groups (e.g., in 3-chloro-2-hydroxybenzamide ) improve aqueous solubility compared to fully halogenated derivatives.

Q & A

Basic: What synthetic routes are commonly employed for preparing 2,3-dichloro-N-(3-nitrophenyl)benzamide?

The compound is typically synthesized via amide coupling between 2,3-dichlorobenzoic acid derivatives and 3-nitroaniline. A robust method involves activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with 3-nitroaniline in a polar aprotic solvent like dichloromethane. Acetic acid has also been used as a solvent for similar amide syntheses, enhancing reaction efficiency through protonation of intermediates . Purification often involves recrystallization from methanol or ethanol, as evidenced by yields exceeding 75% in analogous benzamide syntheses .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Optimization strategies include:

  • Solvent selection : Polar solvents (e.g., DMF) improve solubility of nitro-substituted intermediates, reducing side reactions.
  • Coupling agents : Use of EDCl/HOBt or DCC/DMAP to enhance coupling efficiency and minimize racemization .
  • Temperature control : Lower temperatures (0–5°C) during acid chloride formation reduce decomposition.
  • Real-time monitoring : TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .
    Refer to methodologies in analogous amide syntheses for parameter adjustments .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch of amide) and ~1520/1320 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .
  • NMR : ¹H NMR shows aromatic proton splitting patterns (e.g., meta-substituted nitro group), while ¹³C NMR identifies carbonyl (~165 ppm) and chloro/nitro-substituted carbons .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substituent positions .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Tools like SHELXL refine crystal structures, while Mercury CSD visualizes packing patterns and hydrogen-bonding networks . For example, monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å are typical for benzamides . Void analysis in Mercury can assess crystallinity and stability .

Basic: What analytical methods ensure purity assessment post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities.
  • Elemental analysis : Matching calculated vs. observed C, H, N, Cl percentages (e.g., C: ~59.80%, N: ~9.43% for C₁₃H₈Cl₂N₂O₃) .
  • Melting point consistency : Sharp melting points (e.g., 182–184°C in analogous compounds) indicate high purity .

Advanced: How do researchers address contradictory spectral data in structural elucidation?

Contradictions (e.g., unexpected NMR shifts) are resolved by:

  • Cross-validation : Comparing IR, MS, and SCXRD data.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .
  • Isotopic labeling : For ambiguous proton assignments in NOESY or HSQC spectra.

Basic: What biological screening approaches are suitable for this compound?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity profiling : MTT assays on cell lines (e.g., HeLa or HEK293) to assess therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Br, CF₃) at the 4-position of the benzamide enhances bioactivity, as seen in cardiotonic derivatives .
  • Scaffold hybridization : Combining with heterocycles (e.g., pyridazinones) improves target affinity. Activity cliffs are analyzed via 3D-QSAR or molecular docking .

Basic: What solvent systems are optimal for recrystallization?

Methanol and ethanol are preferred due to high solubility at elevated temperatures and low impurity retention. For nitro-substituted benzamides, mixed solvents (e.g., EtOH:H₂O 7:3) improve crystal quality .

Advanced: How can high-throughput crystallography accelerate polymorph screening?

  • Automated platforms : Use of robotic liquid handlers for rapid crystallization trials.
  • Synchrotron radiation : Enables data collection from microcrystals.
  • Mercury CSD Materials Module : Identifies packing motifs and predicts stable polymorphs via similarity metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.